Product packaging for Ethyl 2-fluoroisobutyrate(Cat. No.:CAS No. 55816-69-8)

Ethyl 2-fluoroisobutyrate

Cat. No.: B1311325
CAS No.: 55816-69-8
M. Wt: 134.15 g/mol
InChI Key: CJRQQJKWNULSFQ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules imparts distinct characteristics that are highly sought after in contemporary chemical research. numberanalytics.com The carbon-fluorine bond is the strongest in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. alfa-chemistry.comwikipedia.org This stability, along with other modulated properties, has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. alfa-chemistry.comsigmaaldrich.com

Role of Fluorine in Modulating Molecular Properties for Research Applications

The strategic placement of fluorine atoms can significantly alter a molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity (the highest of all elements at 3.98) and relatively small atomic radius, which is comparable to that of a hydrogen atom, allow it to replace hydrogen without causing significant steric hindrance. wikipedia.orgnumberanalytics.comtcichemicals.com This substitution can influence several key molecular attributes:

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. numberanalytics.com This property is particularly crucial in drug design for improving bioavailability. encyclopedia.pub

Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at specific sites on a molecule, a common pathway for drug degradation in the body. encyclopedia.pub This leads to increased metabolic stability and a longer duration of action.

Binding Affinity: The introduction of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets such as enzymes and receptors. encyclopedia.pubmdpi.com

Acidity/Basicity: The electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, altering the acidity or basicity of the molecule. nih.gov

These modulated properties make fluorinated compounds invaluable tools for medicinal chemists and material scientists. It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com

Historical Context of Fluorinated Ester Research

The exploration of fluorinated organic compounds dates back to the early 20th century. numberanalytics.com Early research faced significant hurdles due to the reactive and often hazardous nature of fluorinating agents. numberanalytics.combeilstein-journals.org The development of safer and more selective fluorinating reagents, such as N-fluorosulfonimides (like NFSI) and N-fluoropyridinium salts, marked a turning point in the field, enabling more controlled and efficient synthesis of fluorinated molecules, including esters. beilstein-journals.org Research into fluorinated esters gained momentum with the discovery of their potential applications in various fields. For instance, in the 1970s and 1980s, research into fluorinated pyrethroid alcohols led to the development of commercial insecticides. wiley.com The study of fluorinated β-keto esters has also been an active area, as these compounds are versatile precursors for synthesizing more complex molecules. mdpi.com The development of methods for producing 2-fluoroisobutyrates, for example, has been driven by their use as intermediates in the synthesis of herbicides. google.com

Overview of Ethyl 2-fluoroisobutyrate as a Key Fluorinated Building Block

This compound (CAS No: 55816-69-8) is a colorless liquid that serves as a valuable fluorinated building block in organic synthesis. nih.govfishersci.cainnospk.com As a derivative of isobutyric acid, it features a fluorine atom at the α-position, which imparts unique reactivity and properties.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₁₁FO₂ nih.govvwr.com
Molecular Weight 134.15 g/mol nih.govavantorsciences.com
Boiling Point 120-126 °C vwr.comavantorsciences.com
Flash Point 33 °C vwr.comsynquestlabs.com

| CAS Number | 55816-69-8 | nih.govvwr.com |

Its structure and properties make it a useful intermediate for introducing the 2-fluoroisobutyryl moiety into larger molecules. This is particularly relevant in the synthesis of active pharmaceutical ingredients and other specialty chemicals. fishersci.ca For example, it is used in the preparation of fungicides and herbicides. google.comgoogleapis.com Various synthetic routes to this compound have been developed, including the reaction of ethyl 2-hydroxyisobutyrate (B1230538) with hydrogen fluoride (B91410) or sulfur tetrafluoride, and the methylation of ethyl 2-fluoropropionate. google.comgoogleapis.comambeed.com

Scope and Objectives of the Research Outline

This article aims to provide a detailed and scientifically accurate account of this compound, focusing exclusively on its chemical attributes and applications in academic research. The objective is to present a thorough understanding of its significance as a fluorinated building block by examining the fundamental role of fluorine in molecular design and the historical context of fluorinated ester research. The content will strictly adhere to the outlined sections, providing in-depth information on the specified topics without delving into areas outside this defined scope.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11FO2 B1311325 Ethyl 2-fluoroisobutyrate CAS No. 55816-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-fluoro-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRQQJKWNULSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447541
Record name Ethyl 2-fluoroisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55816-69-8
Record name Ethyl 2-fluoroisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Fluoroisobutyrate

Fluorination of 2-Hydroxyisobutyrate (B1230538) with Hydrogen Fluoride (B91410)

One of the primary methods for synthesizing ethyl 2-fluoroisobutyrate involves the direct fluorination of ethyl 2-hydroxyisobutyrate. This reaction is typically carried out using anhydrous hydrogen fluoride (HF) under pressure. google.com The process involves reacting ethyl 2-hydroxyisobutyrate with a significant molar excess of hydrogen fluoride in an autoclave at elevated temperatures. google.com For instance, a reaction performed at 50°C for 5 hours can yield the desired product. google.com The use of a hydrogen fluoride/pyridine mixture has also been reported, which can sometimes offer better handling properties than pure HF. prepchem.com In a specific example, ethyl 2-hydroxyisobutyrate was treated with a hydrogen fluoride/pyridine mixture in the presence of fluorosulfuric acid at 40°C for 4 hours, resulting in a 52% yield of this compound. prepchem.com A notable challenge with this method is the potential for side reactions, such as the formation of methacrylate (B99206) as an elimination product. google.comgoogle.com

Table 1: Reaction Conditions for Fluorination of Ethyl 2-hydroxyisobutyrate

Fluorinating AgentCo-reagent/SolventTemperatureTimeYield
Anhydrous Hydrogen FluorideNone50°C5 hoursNot specified
Hydrogen Fluoride/PyridineFluorosulfuric Acid40°C4 hours52%

Utilization of Sulfur Tetrafluoride in Fluorination Reactions

Sulfur tetrafluoride (SF₄) is a potent fluorinating agent capable of converting hydroxyl and carbonyl groups into their corresponding fluorinated analogues. wikipedia.orgwikipedia.org In the context of synthesizing this compound, SF₄ can be used to directly replace the hydroxyl group of ethyl 2-hydroxyisobutyrate with a fluorine atom. google.com While SF₄ is highly effective, its gaseous nature and high toxicity necessitate specialized handling procedures. acsgcipr.orgnih.gov The reaction mechanism is believed to involve the activation of the alcohol by SF₄, followed by nucleophilic attack of fluoride. acsgcipr.org Despite its effectiveness, the hazardous nature of SF₄ has led to the development of safer alternatives like diethylaminosulfur trifluoride (DAST). wikipedia.org

α-Fluorination of Carboxylic Acids via Acetyl Hypofluorite (B1221730)

Acetyl hypofluorite (CH₃COOF) is an electrophilic fluorinating agent that can be used for the α-fluorination of carboxylic acid derivatives. researchgate.net This reagent is typically generated in situ from fluorine gas and sodium acetate. organic-chemistry.org The reaction involves the electrophilic attack of the "F⁺" equivalent from acetyl hypofluorite onto the enol or enolate form of the carboxylic acid derivative. This method offers a way to introduce fluorine at the α-position of a carbonyl compound. researchgate.net While this method is generally applicable to the preparation of α-fluorocarboxylic acids, its specific application to the synthesis of this compound from an isobutyrate precursor is a potential synthetic route. researchgate.net

Photoredox Catalysis in Decarboxylative Fluorination

A modern approach to the synthesis of alkyl fluorides involves photoredox catalysis. nih.govacs.org This method allows for the direct conversion of aliphatic carboxylic acids into their corresponding alkyl fluorides through a decarboxylative fluorination process. nih.govacs.orgfao.orgnih.gov The reaction is typically initiated by visible light, which excites a photocatalyst (often an iridium complex). nih.gov The excited photocatalyst then oxidizes a carboxylate, leading to the formation of a carboxyl radical. This radical rapidly extrudes carbon dioxide to form an alkyl radical, which is then trapped by a fluorine atom source, such as Selectfluor, to yield the final fluoroalkane. nih.govacs.org This operationally simple, redox-neutral method is applicable to a wide range of carboxylic acids. rsc.org

Reactivity and Reaction Mechanisms of Ethyl 2 Fluoroisobutyrate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations in organic chemistry where a nucleophile displaces a leaving group. In the context of Ethyl 2-fluoroisobutyrate, the carbon atom alpha to both the fluorine atom and the carbonyl group is the primary site for such reactions. The reactivity of this substrate is a complex interplay of steric and electronic effects.

Stereochemical Considerations in SN2 Pathways

The bimolecular nucleophilic substitution (SN2) reaction is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. chemicalnote.com This "backside attack" leads to a predictable stereochemical outcome: an inversion of the configuration at the chiral center, often referred to as a Walden inversion. pressbooks.pub

For an SN2 reaction to occur, the nucleophile's highest occupied molecular orbital (HOMO) must effectively overlap with the lowest unoccupied molecular orbital (LUMO) of the electrophile's carbon-leaving group bond. This optimal overlap is achieved when the nucleophile approaches the carbon atom at an angle of 180° to the leaving group. chemistrysteps.com This geometric constraint dictates the inversion of stereochemistry. If the reaction were to start with an (R)-enantiomer, the product would be the (S)-enantiomer, and vice versa. libretexts.org The reaction proceeds through a high-energy transition state where the central carbon is pentacoordinated, partially bonded to both the incoming nucleophile and the departing leaving group. chemicalnote.compressbooks.pub

While this compound itself is not chiral, these stereochemical principles are crucial when considering reactions of analogous chiral α-fluoroesters. For example, the nucleophilic substitution of a chiral α-fluoro-α-arylacetate has been shown to proceed with a predominant inversion of configuration, consistent with an SN2 pathway, especially when specific reagents like silver fluoride (B91410) (AgF) are used. nih.gov

Interactive Table: Stereochemical Outcome in SN2 Reactions

Substrate Stereochemistry Nucleophile Approach Product Stereochemistry Configuration Change
R Backside S Inversion
S Backside R Inversion
R Frontside (not observed) R Retention

Influence of Fluorine on Reactivity and Selectivity

The presence of a fluorine atom at the α-position significantly modulates the reactivity of the substrate in nucleophilic substitution reactions. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). stackexchange.com This effect has several consequences:

Activation of the Electrophilic Center : The inductive effect polarizes the C-F bond and, to a lesser extent, the adjacent carbon-carbon bonds, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.

Stabilization of Transition State : In SNAr (nucleophilic aromatic substitution) reactions, a fluorine substituent stabilizes the negatively charged intermediate (Meisenheimer complex) through its inductive effect, thereby lowering the activation energy of the rate-determining step and increasing the reaction rate compared to other halogens. stackexchange.com A similar stabilizing influence on the partial negative charge developing in the transition state of an SN2 reaction can be anticipated.

Steric and Electrostatic Hindrance : Conversely, the α-fluorine atom can also hinder the rate of nucleophilic substitution. This is attributed to electrostatic repulsion between the lone pairs of the fluorine atom and the incoming nucleophile. researchgate.net This effect becomes more pronounced with increasing fluorine substitution (e.g., in α,α-difluorinated substrates). researchgate.net

Studies comparing the reactivity of various α-halogenated ketones showed that α-fluoro ketones were slightly less reactive than their α-chloro and α-bromo counterparts in borohydride (B1222165) reductions. beilstein-journals.org Computational analysis suggested this was due to the conformational preferences of the α-fluoro ketone, where the most reactive conformation (with the C-F bond orthogonal to the carbonyl group) is disfavored. beilstein-journals.org A quantitative study on the SN2 reactions of fluorinated n-alkyl bromides with azide (B81097) in methanol (B129727) demonstrated a decreased reaction rate for α-fluorinated substrates compared to their non-fluorinated analogs. researchgate.net

Interactive Table: Relative Reactivity of Alkyl Halides in SN2 Reactions

Substrate Relative Rate (with Azide in Methanol)
n-alkyl-Br 1
n-alkyl-CHFBr 0.20
n-perfluoroalkyl-CH2CH2Br 0.12
n-perfluoroalkyl-CH2Br 1 x 10⁻⁴

Data adapted from a study on fluorinated n-alkyl bromides. researchgate.net

Hydrolysis and Ester Transformations

The hydrolysis of an ester is a reaction that splits the molecule into a carboxylic acid and an alcohol. lumenlearning.com This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester with an excess of water and a strong acid catalyst. The reaction is the reverse of Fischer esterification. lumenlearning.comchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This method is generally preferred as the reaction is irreversible. chemguide.co.uk The ester is heated with a strong base, such as sodium hydroxide (B78521). The reaction yields an alcohol and the salt of the carboxylic acid. lumenlearning.com To obtain the free carboxylic acid, the resulting carboxylate salt must be protonated in a subsequent acidic workup step. chemguide.co.uk

For this compound, hydrolysis would yield 2-fluoro-2-methylpropanoic acid and ethanol (B145695). A kinetic study on the hydrolysis of a similar compound, ethyl-2-bromoisobutyrate, in a two-phase medium showed that the reaction proceeds through sequential steps involving the hydrolysis of both the bromo-alkyl bond and the ester group. researchgate.net The rate of ester hydrolysis is significantly influenced by the nature of the substituents. Studies on the alkaline hydrolysis of various ethyl 2-methylpropionate derivatives have been used to probe the influence of polar substituents on the rate constant. researchgate.net Research on peptide models with C-terminal partially fluorinated ethyl esters has shown that the hydrolytic stability of the ester bond can be tailored by the number of fluorine atoms and the local electrostatic environment. nih.gov

Reduction Reactions

The ester functionality in this compound can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction would cleave the ester C-O bond, converting the carbonyl group into a primary alcohol. The expected product from the reduction of this compound is 2-fluoro-2-methyl-1-propanol.

While specific studies on the reduction of this compound are not prevalent, research on the reduction of analogous α-ketoesters provides insight into the stereoselectivity of such reactions. Microbial reduction of ethyl-2-oxo-4-phenylbutanoate, for instance, has been extensively studied to produce chiral α-hydroxy esters with high enantiomeric excess, demonstrating that the substitution pattern near the carbonyl group influences the stereochemical outcome. researchgate.net

Advanced Mechanistic Investigations

Computational Studies of Reaction Pathways and Transition States

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, rationalizing reactivity, and exploring potential energy surfaces (PES). pitt.eduethz.ch Methods like Density Functional Theory (DFT) are used to model reaction pathways, identify intermediates, and calculate the structures and energies of transition states. mdpi.com

For reactions involving this compound, computational studies can provide molecular-level insights that are difficult to obtain experimentally. For example, ab initio molecular dynamics simulations can be used to study the continuum between SN1 and SN2 mechanisms, providing a detailed picture of the free energy surface, transition states, and product regions. pitt.edu

Computational analyses have been used to explain the observed reactivity of α-fluoro ketones, linking it to the relative energies of different molecular conformations and the accessibility of reactive conformers. beilstein-journals.org In the broader context of enzyme catalysis, multifaceted computational approaches—combining molecular dynamics, quantum mechanics/molecular mechanics (QM/MM), and theoretical spectroscopy—are employed to examine possible reaction pathways and identify key intermediates that dictate the reaction outcome. chemrxiv.orgchemrxiv.org Such studies can reveal new, previously unconsidered reaction pathways and provide a revised understanding of the mechanism consistent with experimental data. chemrxiv.org The goal of these investigations is to build a complete atomistic understanding of a chemical process, which is essential for predicting outcomes and designing more efficient synthetic routes. ethz.ch

Isotopic Labeling Studies to Elucidate Mechanisms

Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. wikipedia.org By replacing an atom with one of its heavier, stable isotopes, researchers can track the fate of that specific atom in the products, thereby elucidating the intricate steps of a reaction pathway. In the context of this compound, isotopic labeling studies, though not extensively reported in the literature for this specific molecule, can be designed based on well-established principles to investigate its reactivity, particularly in nucleophilic substitution and elimination reactions. The primary isotopes of interest for studying this compound would be deuterium (B1214612) (²H or D), carbon-13 (¹³C), oxygen-18 (¹⁸O), and fluorine-18 (B77423) (¹⁸F).

Deuterium Labeling and Kinetic Isotope Effects (KIE):

A common application of isotopic labeling is the determination of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. pressbooks.pub This effect is particularly pronounced when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org

For this compound, deuterium labeling of the methyl groups can be employed to distinguish between different elimination reaction mechanisms, such as E1 and E2. In an E2 mechanism, a C-H bond is broken in the concerted, rate-determining step. libretexts.org Therefore, replacing the hydrogen atoms on one of the methyl groups with deuterium would result in a significant primary kinetic isotope effect (kH/kD > 1), meaning the reaction would proceed more slowly. ksu.edu.sa Conversely, in an E1 mechanism, the rate-determining step is the formation of a carbocation, with C-H bond cleavage occurring in a subsequent, faster step. In this case, no significant primary KIE would be observed. ruc.dk

For instance, in a base-induced elimination reaction of a tertiary alkyl halide like 2-bromo-2-methylbutane, the observation of a significant KIE provides strong evidence for an E2 pathway. ruc.dk A similar approach could be applied to this compound to probe the mechanism of its elimination reactions.

Table 1: Hypothetical Kinetic Isotope Effect Study for the Elimination Reaction of this compound

SubstrateBasekH/kDMechanistic Implication
This compoundStrong, hindered base~7E2 mechanism is likely, as C-H bond breaking is in the rate-determining step. libretexts.orgksu.edu.sa
This compound-d6Strong, hindered base
This compoundWeak base/solvolysis~1E1 mechanism is likely, as C-H bond breaking is not in the rate-determining step. ruc.dk
This compound-d6Weak base/solvolysis

Oxygen-18 Labeling in Hydrolysis Reactions:

The mechanism of ester hydrolysis can be effectively investigated using ¹⁸O-labeled water. By tracing the path of the ¹⁸O atom, it is possible to determine whether the acyl-oxygen or the alkyl-oxygen bond of the ester is cleaved during the reaction. In the case of this compound, hydrolysis can proceed through different pathways depending on the reaction conditions.

Under basic conditions, the hydrolysis of most esters proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon. If this were the case for this compound, conducting the reaction in H₂¹⁸O would result in the incorporation of the ¹⁸O label into the carboxylate product, while the ethanol produced would remain unlabeled.

Carbon-13 Labeling as a Tracer:

Carbon-13 can be used as a stable isotopic tracer to follow the carbon skeleton of this compound through various transformations. rsc.org For example, in reactions involving rearrangements or complex multistep syntheses, labeling specific carbon atoms (e.g., the carbonyl carbon or the quaternary carbon) with ¹³C would allow for the unambiguous determination of their final positions in the product molecules. This is typically analyzed using ¹³C NMR spectroscopy or mass spectrometry.

Fluorine-18 Labeling for Mechanistic and Imaging Studies:

While primarily used in the development of radiotracers for Positron Emission Tomography (PET), fluorine-18 can also serve as a tool for mechanistic studies. Investigating the nucleophilic substitution of the fluorine atom in this compound with ¹⁸F-labeled fluoride could provide insights into the exchange mechanism. The rate of this isotopic exchange can offer information about the stability of the C-F bond and the susceptibility of the α-carbon to nucleophilic attack.

Applications in Advanced Chemical Synthesis

As a Building Block for Fluorinated Pharmaceuticals

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize a molecule's pharmacological profile. Ethyl 2-fluoroisobutyrate provides a readily available source for the fluorinated isobutyrate moiety, a structural motif that can confer significant advantages to bioactive compounds.

This compound is utilized as a key intermediate in the construction of complex molecular architectures for drug discovery. Its ester functionality allows for straightforward chemical transformations, while the α-fluoro group is maintained to influence the properties of the final compound. For instance, the compound is used in the synthesis of novel aryl pyrimidine (B1678525) derivatives, a class of compounds investigated for a variety of therapeutic applications. google.com In these syntheses, the isobutyrate portion can be incorporated into larger heterocyclic systems.

One documented pathway involves the reaction of a ketone with this compound in the presence of a strong base like sodium hydride to form a β-dicarbonyl intermediate. google.com This intermediate can then be reacted with guanidine (B92328) to construct the final pyrimidine ring system. google.com The presence of the fluorine atom in such a building block is crucial for exploring the structure-activity relationship (SAR) of new drug candidates.

Table 1: Research Findings on Synthesis of Fluorinated Drug Candidates

Finding Description
Intermediate Role This compound and its methyl analog serve as key intermediates in synthesizing fluorinated pharmaceuticals. chemimpex.com
Synthesis of Pyrimidines The compound is a potential reactant for creating 1-(difluoronaphth-1-yl)-4-methylpentane-1,3-dione, a precursor to 2-amino-4-(difluoronaphth-1-yl)-6-isopropylpyrimidine. google.com

| Bioactive Scaffolds | The core structure of this compound is found within larger, biologically active molecules like ethyl 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoate, demonstrating its utility as a foundational piece in drug synthesis. pharmacompass.com |

The strategic placement of a fluorine atom can profoundly enhance the properties of a drug molecule, and the use of building blocks like this compound is a direct route to achieving this. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes, particularly the Cytochrome P450 (CYP450) family of enzymes responsible for the metabolism of many drugs.

By replacing a metabolically vulnerable C-H bond with a C-F bond, the metabolic stability of a drug is often increased. This can lead to a longer half-life in the body, improved bioavailability, and a more consistent therapeutic effect. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding to its biological target, thereby enhancing its therapeutic efficacy.

Table 2: Research Findings on Efficacy and Metabolic Stability

Finding Description
Metabolic Resistance Fluorination of drug candidates can improve their metabolic and pharmacokinetic properties, often attributed to the high strength of the C-F bond compared to the C-H bond.
Enhanced Potency The introduction of fluorine can augment the potency, selectivity, and pharmacokinetics of drugs due to its unique size and high electronegativity.

| Improved Binding | The trifluoromethyl-2-pyridyl moiety, another fluorinated group, contributes to multiple strong interactions at an enzyme's active site, a principle that applies to other strategically placed fluorine atoms. |

In Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector leverages the unique properties of fluorine to create more effective and selective crop protection agents. This compound and its analogs serve as precursors to active ingredients in a new generation of herbicides and pesticides.

The methyl analog of this compound, methyl 2-fluoro-2-methylpropionate, is explicitly identified as a key intermediate in the synthesis of triazine herbicides and other plant growth regulators. chemicalbook.com These building blocks are used to construct the core of the active agrochemical ingredient, where the fluorine atom contributes to the molecule's biological activity and stability. chemimpex.com

Once the active ingredient is synthesized, it must be combined with other components to create a usable product. This process is known as formulation. Agrochemicals derived from this compound can be formulated in various ways depending on the intended use:

Emulsifiable Concentrates (EC): The active ingredient is dissolved in an oil-based solvent with an emulsifying agent. This concentrate is then mixed with water by the end-user to form a sprayable emulsion.

Wettable Powders (WP): The active ingredient is mixed with a fine, dry carrier and wetting agents. This powder is then suspended in water to be applied as a spray.

Granules (G): The active ingredient is coated onto or absorbed into small, inert particles. This ready-to-use formulation is often applied directly to the soil.

The choice of formulation aims to optimize the effectiveness of the active ingredient while ensuring safety and ease of handling. chemimpex.com

Table 3: Research Findings on Agrochemical Formulation

Finding Description
Herbicide Intermediate Methyl 2-fluoro-2-methylpropionate is a key intermediate for synthesizing triazine herbicides. chemicalbook.com
Improved Effectiveness Fluorinated building blocks are used in agrochemical formulations to enhance selectivity and effectiveness against target pests. chemimpex.com

| Versatile Formulations | Active ingredients can be processed into various forms such as Emulsifiable Concentrates (EC), Wettable Powders (WP), or Granules (G) to suit different application needs. |

The inclusion of fluorine in agrochemicals has a significant impact on their environmental behavior. The same chemical stability that enhances metabolic resistance in pharmaceuticals leads to increased environmental persistence in pesticides. The strong C-F bond makes fluorinated agrochemicals resistant to degradation by microorganisms, hydrolysis, and photolysis.

This persistence can be a double-edged sword. While it may provide longer-lasting pest control, it also means the compounds can remain in the soil and water for extended periods. Some fluorinated pesticides have been shown to have soil half-lives exceeding a year, raising concerns about long-term environmental contamination and the potential for bioaccumulation in non-target organisms. The degradation of these pesticides can also lead to the formation of metabolites that may be equally or more persistent and toxic than the parent compound. Therefore, while effective, the environmental profile of agrochemicals derived from precursors like this compound requires careful assessment and management.

Table 4: Research Findings on Environmental Impact of Fluorinated Agrochemicals

Finding Description
Increased Persistence The high stability of the carbon-fluorine bond contributes to the environmental persistence of fluorinated pesticides, with some having soil half-lives of over 365 days.
Bioaccumulation Potential Persistent fluorinated compounds have been detected in various ecosystems and wildlife, indicating a potential for accumulation in organisms and magnification in food chains.

| Metabolite Formation | The degradation of fluorinated pesticides can result in metabolites that are also persistent and may be more toxic than the original compound. |

Precursor for Specialty Chemicals and Materials

Beyond life sciences, the properties imparted by the fluoro-isobutyrate group are valuable in materials science. The methyl analog of this compound is used in the synthesis of advanced fluorinated polymers and materials. chemimpex.com

The incorporation of fluorine into polymer backbones is known to confer several desirable properties, including:

High Thermal Stability: Fluoropolymers can withstand higher temperatures without degrading.

Chemical Resistance: They are often inert to a wide range of solvents, acids, and bases.

Low Surface Energy: This results in non-stick (hydrophobic and oleophobic) properties.

By using this compound or its derivatives as monomers or modifying agents, chemists can develop specialty polymers with tailored properties for demanding applications, such as high-performance coatings, specialty seals, and advanced electronic components. chemimpex.com

Lack of Publicly Available Data for "this compound" in Specified Applications

Following a comprehensive search for scientific and technical literature, it has been determined that there is insufficient publicly available information to generate a thorough and accurate article on the chemical compound “this compound” within the specific contexts requested.

The outlined sections for the article were:

Contributions to Energy Storage Research

Impact on Ionic Conductivity and Battery Performance

While literature exists for other, structurally similar fluorinated esters and their applications in these fields, the strict requirement to focus solely on this compound prevents the inclusion of such related data. Therefore, it is not possible to construct the requested article without violating the core instructions of scientific accuracy and specific focus.

Analytical Characterization and Spectroscopic Studies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of ethyl 2-fluoroisobutyrate by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing unambiguous information about the connectivity and environment of its atoms.

¹H NMR Spectroscopy : In proton NMR (¹H NMR), the ethyl group gives rise to a characteristic quartet and triplet. The two methylene (B1212753) protons (-CH2-) of the ethyl group typically appear as a quartet due to coupling with the three methyl protons. These three methyl protons (-CH3) of the ethyl group, in turn, appear as a triplet. The six equivalent methyl protons of the isobutyrate group are often observed as a doublet due to coupling with the fluorine atom.

¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. docbrown.infolibretexts.org The spectrum of this compound will show distinct signals for the carbonyl carbon of the ester, the quaternary carbon bonded to fluorine, the methylene carbon of the ethyl group, and the two equivalent methyl carbons of the isobutyrate group, as well as the methyl carbon of the ethyl group. The chemical shifts of these carbons are influenced by their local electronic environment. chemguide.co.uk

¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful tool for characterizing this compound. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR experiments. wikipedia.org The spectrum will typically show a single signal, and its chemical shift provides information about the electronic environment of the fluorine atom. ucsb.edu This technique is highly sensitive to changes in the molecular structure and can be used to detect even subtle structural modifications. wikipedia.org

Table 1: Typical NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~4.2Quartet (q)-OCH₂CH₃
¹H~1.6Doublet (d)-C(F)(CH₃)₂
¹H~1.3Triplet (t)-OCH₂CH₃
¹³C~170Singlet (s)C=O
¹³C~95 (doublet due to C-F coupling)Doublet (d)-C(F)(CH₃)₂
¹³C~62Singlet (s)-OCH₂CH₃
¹³C~24 (doublet due to C-F coupling)Doublet (d)-C(F)(CH₃)₂
¹³C~14Singlet (s)-OCH₂CH₃
¹⁹FThe chemical shift is dependent on the reference standard used but will appear as a distinct singlet, often broadened by coupling to the adjacent methyl protons.

Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show a strong absorption band characteristic of the carbonyl (C=O) stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. vscht.czlibretexts.org Other significant peaks will correspond to C-H stretching vibrations of the alkyl groups and a C-F stretching vibration. msu.edu

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. nthu.edu.tw For this compound, the molecular ion peak would be observed, and fragmentation patterns can provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group.

Table 2: Key Spectroscopic Data for this compound

TechniqueFeatureTypical Value/Observation
IRC=O Stretch~1740 cm⁻¹
IRC-F Stretch~1100-1000 cm⁻¹
MSMolecular Ion (M+)Observed at m/z corresponding to the molecular weight
MSMajor FragmentsFragments corresponding to the loss of -OCH₂CH₃ and other characteristic cleavages

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. libretexts.org In GC, the compound is vaporized and passed through a column with a stationary phase. libretexts.org The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. The choice of the GC column's stationary phase is crucial for achieving good separation from other components in a mixture. libretexts.org GC is frequently used to monitor the progress of reactions that produce or consume this compound and to determine the purity of the final product. scielo.br

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be applied to the analysis of this compound. vscht.cz In HPLC, the compound is dissolved in a liquid mobile phase and passed through a column packed with a solid stationary phase. vscht.cz The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. vscht.cz

When coupled with mass spectrometry (LC-MS), HPLC becomes an even more powerful analytical tool. nih.gov LC-MS allows for the separation of components in a mixture by HPLC, followed by their detection and identification by mass spectrometry. This combination provides high sensitivity and selectivity, making it suitable for analyzing complex mixtures and for trace-level quantification of this compound. biotage.co.jp

Advanced Analytical Methodologies

In addition to the standard techniques, advanced analytical methodologies are sometimes employed in the research of this compound, particularly in complex matrices or for specialized applications.

Multidimensional GC (GCxGC) : For very complex mixtures, two-dimensional gas chromatography (GCxGC) can provide significantly enhanced resolution compared to conventional GC.

Tandem Mass Spectrometry (MS/MS) : In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented to produce a secondary mass spectrum. researchgate.net This technique can provide more detailed structural information and is particularly useful for distinguishing between isomers and for quantifying the analyte in complex biological or environmental samples. researchgate.net

Derivatization Techniques : In some cases, derivatization of this compound may be performed prior to GC or LC analysis. nih.gov This can be done to improve its chromatographic properties, such as volatility or detectability. researchgate.net

These advanced methods contribute to a deeper understanding of the behavior and properties of this compound in various scientific investigations. nih.gov

Application of Advanced Techniques for Complex Mixture Analysis

The analysis of complex mixtures containing this compound, particularly in the context of synthesis reaction monitoring or environmental screening, necessitates the use of advanced analytical techniques capable of high-resolution separation and sensitive detection. The presence of isomers, reactants, catalysts, and byproducts requires methodologies that can effectively differentiate and quantify each component.

Hyphenated chromatographic techniques are central to this analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool, leveraging the volatility of this compound. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, after which the mass spectrometer provides mass-to-charge ratio data, enabling structural elucidation and definitive identification. For less volatile or thermally labile components within a mixture, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) offers a powerful alternative. wiley.com

For particularly complex matrices, more specialized methods such as Micellar Electrokinetic Chromatography (MEKC) coupled with mass spectrometry have been developed for the analysis of fluorinated compounds. nih.gov MEKC, a hybrid of electrophoresis and chromatography, offers high separation efficiency and unique selectivity, which can be advantageous for resolving closely related fluorinated analytes that are challenging to separate by conventional chromatography. nih.gov The use of volatile surfactants in the MEKC-MS setup is crucial to avoid signal suppression in the mass spectrometer's electrospray ionization source. nih.gov

These advanced methods provide researchers with the ability to achieve low detection limits, which is critical when this compound or related fluorinated compounds are used as tracers in applications like geothermal or oilfield investigations. wiley.com

Table 1: Advanced Analytical Techniques for Mixtures Containing this compound

TechniquePrincipleApplication in Analysis
GC-MS Separates volatile compounds based on boiling point and polarity, followed by mass-based detection for identification.Quantifying this compound, identifying volatile reactants (e.g., ethanol (B145695), 2-fluoroisobutyryl fluoride), and detecting volatile byproducts.
LC-MS Separates compounds based on their partitioning between a mobile liquid phase and a stationary phase, followed by mass-based detection.Analysis of non-volatile additives, catalysts, or degradation products in the reaction mixture that are not suitable for GC. wiley.com
MEKC-MS Separates compounds based on their electrophoretic mobility and partitioning into micelles; coupled with MS for detection.High-efficiency separation of complex mixtures of fluorinated compounds, including isomers and impurities, that are difficult to resolve with GC or LC. nih.gov

In Situ Spectroscopic Analysis of Reaction Kinetics

Understanding and optimizing the synthesis of this compound requires detailed knowledge of the reaction kinetics, which can be effectively obtained through in situ spectroscopic monitoring. These process analytical technology (PAT) tools allow for real-time tracking of reactant consumption and product formation without the need for periodic sampling, providing a continuous and dynamic view of the chemical transformation. researchgate.netmdpi.com

In situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful technique for this purpose, often employing an Attenuated Total Reflectance (ATR) probe immersed directly into the reaction vessel. mdpi.comnih.gov By monitoring characteristic infrared absorption bands, the concentration changes of key species can be followed over time. For the synthesis of this compound from an acid fluoride (B91410) and ethanol, for instance, one could monitor the disappearance of the C=O stretching band of the acyl fluoride reactant and the simultaneous appearance of the distinct ester C=O stretching band of the product. This real-time data allows for the direct calculation of reaction rates, the identification of reaction intermediates, and the determination of kinetic parameters. researchgate.netnih.gov

Table 2: Hypothetical In Situ FTIR Data for this compound Synthesis

Time (minutes)Reactant Peak Absorbance (e.g., ~1840 cm⁻¹)Product Peak Absorbance (e.g., ~1740 cm⁻¹)
00.950.01
100.780.22
200.610.43
300.450.61
600.150.89
900.040.98
1200.011.02

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are instrumental in elucidating the intrinsic properties of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. mdpi.comnih.gov DFT methods are used to determine the electronic structure of Ethyl 2-fluoroisobutyrate, which in turn governs its reactivity. nih.gov By calculating the electron density, DFT can predict a variety of chemical properties and reactivity descriptors. scielo.org.mx

Key electronic properties and reactivity descriptors that can be calculated for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), thereby predicting sites of interaction. scirp.org

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound.
DescriptorSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical stability and reactivity
Ionization PotentialIP-EHOMOEnergy required to remove an electron
Electron AffinityEA-ELUMOEnergy released when an electron is added
Chemical Hardnessη(IP - EA) / 2Resistance to deformation of electron cloud
Electrophilicity Indexω(IP + EA)² / (8 * η)Propensity to accept electrons

The values in this table are illustrative of the types of data generated from DFT calculations.

The three-dimensional structure and conformational preferences of this compound significantly influence its physical properties and biological interactions. Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds.

For fluorinated molecules, conformational preferences are determined by a complex interplay of steric hindrance and stereoelectronic effects. nih.govresearchgate.net In molecules like 2,3-difluorobutane, the "gauche effect" is a known phenomenon where conformations with vicinal fluorine atoms in a gauche (±60°) arrangement are unexpectedly stabilized due to hyperconjugative interactions (e.g., σ C-H → σ* C-F). researchgate.net

In this compound, key rotations would be around the C-C bonds of the isobutyrate core and the C-O bond of the ethyl ester group. DFT calculations can be used to map the potential energy surface for these rotations, identifying the lowest energy (most stable) conformers and the energy barriers between them. nih.gov It is crucial to consider the free energies (which include vibrational and entropic contributions) rather than just the electronic energies to get a complete picture, especially when comparing conformer populations in different solvents. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ugr.es By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, structure, and thermodynamics of complex systems.

This compound can be a component of non-aqueous electrolytes, for example, in battery systems. MD simulations are a powerful tool for investigating the solvation structure of ions and the transport properties of such electrolytes.

A typical simulation involves placing the constituent molecules (this compound, a salt like LiPF₆, and potentially other co-solvents) in a simulation box under periodic boundary conditions. The interactions between atoms are described by a force field. The simulation proceeds by calculating the forces on each atom at each time step and updating their positions and velocities. mdpi.com

From the resulting trajectory, key structural information can be extracted:

Radial Distribution Functions (RDFs): These functions describe the probability of finding one particle at a certain distance from another. For example, the RDF between a lithium ion and the oxygen or fluorine atoms of this compound would reveal the structure of the ion's solvation shell.

Coordination Numbers: By integrating the RDF up to its first minimum, the average number of solvent molecules in the first solvation shell of an ion can be determined.

This information is vital for understanding how the solvent structure influences ion mobility and, consequently, the conductivity of the electrolyte.

Table 2: Illustrative Parameters for an MD Simulation of an Electrolyte Containing this compound.
ParameterDescription/Example Value
Force FieldDescribes inter- and intramolecular interactions (e.g., OPLS-AA, CHARMM)
EnsembleSpecifies the thermodynamic variables that are kept constant (e.g., NPT - constant Number of particles, Pressure, Temperature)
TemperatureThe target temperature for the simulation (e.g., 298 K)
PressureThe target pressure for the simulation (e.g., 1 atm)
Time StepThe interval between successive evaluations of forces and positions (e.g., 1-2 fs)
Simulation LengthThe total duration of the simulation (e.g., 20-100 ns)

The bulk properties of this compound are dictated by the nature and strength of its intermolecular interactions. The presence of a highly electronegative fluorine atom and a polar ester group suggests that dipole-dipole interactions and weak hydrogen bonds are significant.

Computational methods can be used to analyze and quantify these non-covalent interactions (NCIs). nih.gov For instance, interactions such as C-H···O and C-H···F hydrogen bonds can be identified and their contribution to structural stabilization assessed. nih.govresearchgate.net Quantum chemical calculations on dimers or clusters of this compound can determine the binding energies of different orientations, revealing the most favorable intermolecular arrangements. The introduction of fluorine can substantially alter electrostatic interactions compared to non-fluorinated analogues. nih.gov

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict how and where a molecule will react. The DFT-derived descriptors discussed previously are central to this effort.

Molecular Electrostatic Potential (MEP) maps are particularly useful for predicting selectivity. The most negative potential region on the MEP surface indicates the most likely site for an electrophilic attack (e.g., protonation), which for an ester is typically the carbonyl oxygen. Conversely, the most positive regions highlight sites susceptible to nucleophilic attack. scirp.org

Fukui Functions and Local Softness are local reactivity descriptors that quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. scielo.org.mx These indices can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic (f⁺) or electrophilic (f⁻) attack, providing a more refined prediction of regioselectivity than MEP alone.

By combining these computational tools, a detailed profile of the chemical behavior of this compound can be constructed. This allows for the rationalization of its observed reactivity and the prediction of its behavior in new chemical environments, aiding in the design of new synthetic routes or materials. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Fluorination Reagents and Catalysts

The synthesis of ethyl 2-fluoroisobutyrate and other α-fluoroesters continues to be an active area of research, with a strong emphasis on developing more efficient, selective, and safer fluorinating agents and catalytic systems. Historically, the preparation of such compounds has relied on reagents like elemental fluorine, which is highly reactive and hazardous, or on nucleophilic fluorination methods that can be limited by substrate scope and harsh reaction conditions. mt.com

Recent advancements have seen the emergence of a new generation of electrophilic N-F fluorinating reagents, such as Selectfluor®, which offer improved stability and handling characteristics. rsc.orgpharmtech.com These reagents have become instrumental in the α-fluorination of carbonyl compounds. The development of novel catalysts, including organocatalysts and transition-metal complexes, is a key focus for achieving enantioselective fluorination, a critical aspect for the synthesis of chiral fluorinated molecules with specific biological activities. nsf.govnih.govnih.govprinceton.eduscilit.comresearchgate.net For instance, transition-metal-catalyzed approaches are being explored to facilitate C-F bond formation under milder conditions and with greater functional group tolerance. rsc.orgprinceton.edu

Furthermore, the use of ionic liquids as both solvents and catalysts in fluorination reactions is gaining traction. mdpi.combohrium.comrsc.orgfrontiersin.orgresearchgate.net Ionic liquids can enhance the solubility and reactivity of fluoride (B91410) sources and can often be recycled, contributing to greener synthetic processes. mdpi.combohrium.com The development of bespoke fluorinating agents and catalysts is anticipated to lead to more direct and atom-economical routes for the synthesis of this compound and its analogs.

Exploration of New Derivatization Reactions and Synthetic Transformations

This compound serves as a valuable scaffold for the introduction of the fluorinated isobutyryl moiety into a variety of molecular architectures. Research in this area is focused on expanding the repertoire of its derivatization reactions.

Standard transformations of the ester group, such as hydrolysis to the corresponding 2-fluoroisobutyric acid, reduction to 2-fluoro-2-methylpropan-1-ol, and amide formation, provide access to a range of important derivatives. Transesterification is another key reaction, allowing for the conversion of the ethyl ester to other esters, which can be crucial for modulating the properties of the final product. masterorganicchemistry.comconicet.gov.arembrapa.brresearchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. rsc.orgfrontiersin.orgucla.eduacs.orgucla.edunih.gov This predictive capability can be applied to the fluorination of isobutyrate precursors, helping to identify the optimal reagents, catalysts, and reaction conditions to maximize the yield and selectivity of this compound synthesis. rsc.orgucla.eduucla.edu For instance, machine learning models are being developed to predict the fluorination strength of various electrophilic fluorinating reagents. rsc.org

Biological and Biomedical Research Applications Beyond Intermediates

While this compound is primarily utilized as a synthetic intermediate, the incorporation of the α-fluoroester motif into bioactive molecules is an area of growing interest. The presence of fluorine can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govencyclopedia.pub

The introduction of a fluorine atom at the α-position of an ester can influence its susceptibility to enzymatic hydrolysis, potentially leading to the design of enzyme inhibitors. acs.orgresearchgate.netnih.govnih.govmdpi.com For example, fluorinated analogs of natural substrates can act as inhibitors of enzymes involved in various disease pathways. researchgate.net The 2-fluoroisobutyrate group, when incorporated into larger molecules, could therefore confer interesting pharmacological properties.

Although direct biological studies on this compound itself are limited, research on the biological activities of other small fluorinated molecules provides a rationale for further investigation. nih.govmdpi.com In vitro screening of libraries of compounds containing the 2-fluoroisobutyrate moiety could uncover novel biological activities. rsc.orgbohrium.com The unique properties of fluorinated compounds also make them attractive for applications in biomedical imaging. nih.gov

Sustainable and Green Chemical Processes for Fluorinated Compounds

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize their environmental impact. acsgcipr.org This includes the development of more sustainable methods for the production of this compound. Key areas of focus include the use of greener solvents, the development of recyclable catalysts, and the improvement of reaction efficiency to reduce waste. researchgate.netresearchgate.netresearchgate.net

The use of fluorous solvents, which are highly fluorinated compounds, offers the potential for facile separation and recycling of catalysts and reagents. researchgate.net Ionic liquids are also being explored as environmentally benign reaction media for fluorination reactions, as they are often non-volatile and can be reused. mdpi.combohrium.comrsc.orgfrontiersin.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-fluoroisobutyrate, and how do reaction conditions influence yield?

this compound (CAS 55816-69-8, C₆H₁₁FO₂) is typically synthesized via esterification of 2-fluoroisobutyric acid with ethanol under acidic catalysis. Key variables include temperature (ideally 80–100°C), stoichiometric ratios (excess ethanol to drive equilibrium), and catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid). Yield optimization requires monitoring by gas chromatography (GC) to track intermediate formation and minimize side products like diethyl ether .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : The fluorine atom induces characteristic splitting patterns; for example, the CF₃ group (if present) shows a quartet in ¹³C NMR.
  • IR : A strong carbonyl stretch (~1740 cm⁻¹) confirms ester formation, while C-F stretches appear at 1100–1200 cm⁻¹.
  • GC-MS : Molecular ion peaks at m/z 134 (C₆H₁₁FO₂) and fragmentation patterns (e.g., loss of ethoxy group) validate purity .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound’s stability is influenced by moisture and temperature. Store under inert gas (argon) at 2–8°C to prevent hydrolysis. Stability assays using accelerated aging (40°C/75% RH for 1 month) and periodic GC analysis are recommended to assess degradation products like 2-fluoroisobutyric acid .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its reactivity in nucleophilic acyl substitution reactions?

Fluorine’s electronegativity increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Comparative kinetic studies with non-fluorinated analogs (e.g., ethyl isobutyrate) using stopped-flow spectroscopy or DFT calculations (e.g., B3LYP/6-31G*) can quantify rate enhancements. Solvent effects (polar vs. nonpolar) must be controlled to isolate electronic contributions .

Q. What experimental and computational methods resolve contradictions in reported thermodynamic properties (e.g., boiling point)?

Discrepancies in boiling points (e.g., 122–126°C vs. literature outliers) may arise from impurities or measurement techniques. Validate via differential scanning calorimetry (DSC) and compare with computational predictions (e.g., COSMO-RS simulations). Replicate experiments under standardized conditions (e.g., ASTM D86) to ensure reproducibility .

Q. How can this compound be functionalized for applications in fluorinated polymer precursors?

Radical copolymerization with ethylene or styrene derivatives requires initiators like AIBN. Monitor polymer molecular weight via GPC and fluorine content via ¹⁹F NMR. Challenges include controlling branching (due to steric hindrance from the fluorine substituent) and optimizing Tg values for material science applications .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

Use multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) affecting purity. Design-of-experiment (DoE) frameworks (e.g., Box-Behnken) can model interactions between variables like temperature and catalyst concentration .

Q. How should researchers address conflicting spectral data in structural elucidation?

Cross-validate using hyphenated techniques (e.g., LC-MS/MS) and compare with reference databases (e.g., NIST Chemistry WebBook). For ambiguous peaks, isotopic labeling (e.g., ¹⁸O in ester groups) or 2D NMR (HSQC, HMBC) can clarify connectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.